

molecular structure and formula of 1-Chloro-4-propylbenzene

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Compound of Interest

Compound Name: 1-Chloro-4-propylbenzene

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An In-depth Technical Guide to **1-Chloro-4-propylbenzene**

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **1-Chloro-4-propylbenzene** (also known as p-chloropropylbenzene), a halogenated aromatic hydrocarbon. This document delves into the fundamental molecular characteristics, physicochemical properties, and established synthetic pathways of this compound. With a focus on scientific integrity, we explore the mechanistic rationale behind its synthesis, particularly addressing the challenges of isomeric control. Furthermore, this guide outlines the compound's reactivity, potential applications as a chemical intermediate, and critical safety and handling protocols. The information is structured to serve as a valuable resource for professionals in chemical research and development, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Identification

1-Chloro-4-propylbenzene is an organic compound featuring a benzene ring substituted with a chlorine atom and a propyl group at the para (1,4) positions. Accurate identification is crucial for regulatory compliance, procurement, and scientific communication. The standard identifiers for this compound are consolidated below.

Identifier	Value	Source
IUPAC Name	1-chloro-4-propylbenzene	[1] [2]
CAS Number	52944-34-0	[1] [2] [3]
Molecular Formula	C ₉ H ₁₁ Cl	[1] [2] [3] [4] [5]
Synonyms	p-Chloropropylbenzene, 4- Propylchlorobenzene	[2] [4]
InChI	1S/C9H11Cl/c1-2-3-8-4-6- 9(10)7-5-8/h4-7H,2-3H2,1H3	[1] [2]
InChIKey	QXQAPNSHUJORMC- UHFFFAOYSA-N	[1] [2] [5]
SMILES	CCCC1=CC=C(C=C1)Cl	[1] [5]

Molecular Structure and Physicochemical Properties

The structural arrangement of **1-Chloro-4-propylbenzene** dictates its physical and chemical behavior. It consists of a planar benzene ring, which imparts aromatic character, a straight-chain alkyl group (n-propyl), and an electronegative chlorine atom.

Caption: Molecular structure of **1-Chloro-4-propylbenzene**.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and process modeling.

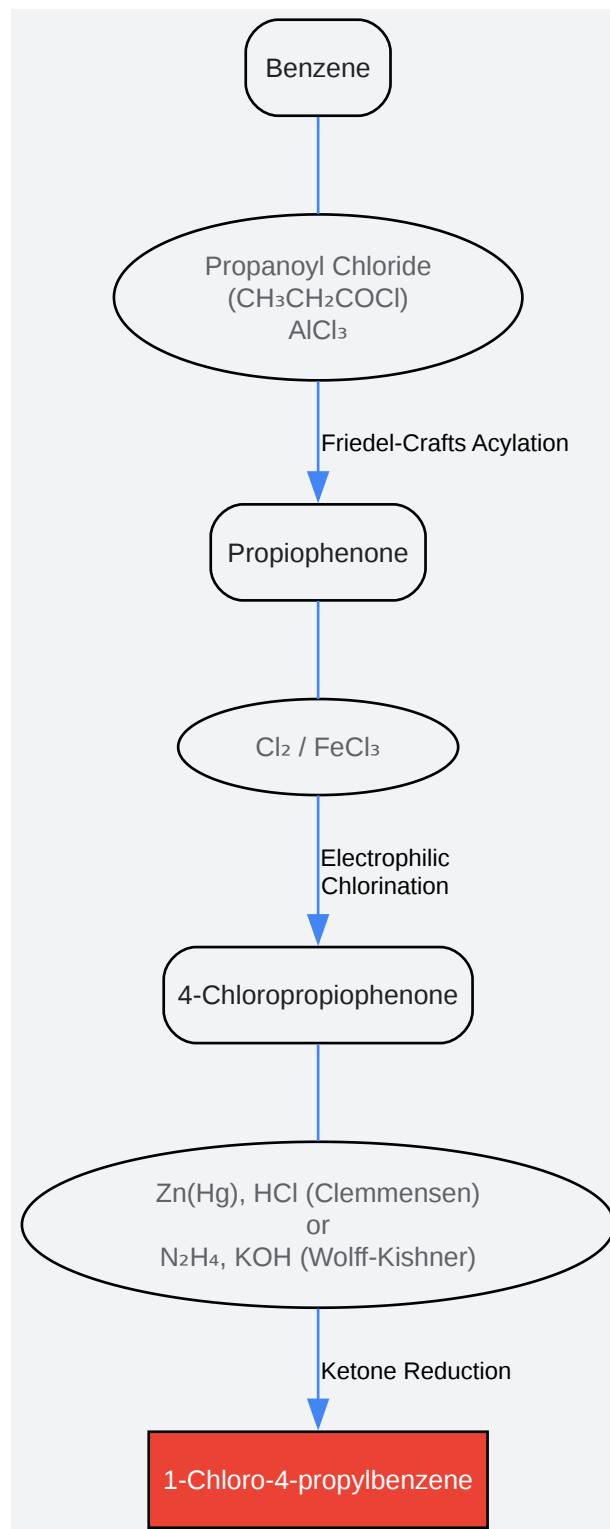
Property	Value	Unit	Source
Molecular Weight	154.64	g/mol	[4] [6]
Appearance	Colorless to light yellow clear liquid	-	[4] [6]
Purity	>98.0% (GC)	%	[4]
Boiling Point	203	°C	
Specific Gravity (20/20)	1.02	-	
Refractive Index (n _{20/D})	1.51	-	
Predicted logP	4.2	-	[5]

Synthesis and Mechanistic Considerations

The synthesis of **1-Chloro-4-propylbenzene** requires a strategic approach to avoid the formation of undesired isomers. Direct Friedel-Crafts alkylation of benzene or chlorobenzene with a propyl halide (e.g., 1-chloropropane) is not a viable method for producing the n-propyl isomer as the major product.

Causality Behind Experimental Choice: The primary propyl carbocation that would form during Friedel-Crafts alkylation is unstable and readily rearranges via a hydride shift to the more stable secondary isopropyl carbocation.[\[7\]](#) This rearrangement leads to the predominant formation of 1-chloro-4-isopropylbenzene.

To circumvent this issue, a multi-step synthesis involving a Friedel-Crafts acylation is the preferred and more reliable pathway. This method ensures the n-propyl chain is installed without rearrangement.



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Caption: Reliable synthetic workflow for **1-Chloro-4-propylbenzene**.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a self-validating system where the integrity of the acyl group prevents rearrangement, ensuring the formation of the desired linear alkyl chain upon reduction.

Step 1: Friedel-Crafts Acylation of Benzene

- To a cooled (0-5 °C) and stirred solution of anhydrous aluminum chloride (AlCl_3) in an excess of dry benzene, slowly add propanoyl chloride ($\text{CH}_3\text{CH}_2\text{COCl}$).
- After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50 °C) for several hours to drive the reaction to completion.^[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
- The organic layer (propiophenone in benzene) is separated, washed with a sodium bicarbonate solution and then with brine, dried over an anhydrous salt (e.g., MgSO_4), and concentrated under reduced pressure to yield crude propiophenone.

Step 2: Electrophilic Aromatic Chlorination

- The propiophenone is dissolved in a suitable solvent (e.g., tetrachloromethane or without solvent).
- A Lewis acid catalyst, such as iron(III) chloride (FeCl_3), is added.
- Chlorine gas (Cl_2) is bubbled through the solution, or an alternative chlorinating agent is used. The acyl group is a meta-director, but for the synthesis of the para-isomer, chlorination of propylbenzene itself is an alternative where the alkyl group directs ortho/para. However, for a controlled synthesis, starting with chlorobenzene and then performing the acylation is a common strategy to ensure para-substitution due to steric hindrance at the ortho positions.

Self-Validation Note: The order of these steps is critical. Performing acylation on chlorobenzene is a viable alternative to achieve the desired 4-chloro-substituted product.^[7]

Step 3: Reduction of the Carbonyl Group

- The resulting 4-chloropropiophenone is subjected to reduction to convert the keto group into a methylene group. Two common methods are:
 - Clemmensen Reduction: The ketone is refluxed with amalgamated zinc ($Zn(Hg)$) in concentrated hydrochloric acid (HCl).^[9] This method is effective but uses harsh acidic conditions.
 - Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate (N_2H_4) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.^[8] This is performed under basic conditions.
- After the reduction is complete, the product is isolated by extraction, washed, dried, and purified, typically by vacuum distillation, to yield pure **1-Chloro-4-propylbenzene**.

Reactivity and Applications in Synthesis

1-Chloro-4-propylbenzene serves as a versatile building block in organic synthesis.^[4] Its reactivity is centered around the aromatic ring, the chlorine substituent, and the propyl side chain.

- Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution. The chloro and propyl groups are both ortho, para-directing activators (propyl) or deactivators (chloro), meaning incoming electrophiles will be directed to the positions ortho to these substituents.
- Nucleophilic Aromatic Substitution: The chlorine atom is generally unreactive towards nucleophiles but can be substituted under forcing conditions (high temperature and pressure).
- Side-Chain Reactions: The benzylic position of the propyl group (the CH_2 group attached to the ring) is susceptible to oxidation and free-radical halogenation.

While specific applications in late-stage drug development are not broadly documented in public literature, its structure is present in molecules patented for various uses, highlighting its role as a key intermediate.^[1] Its utility lies in its ability to introduce a 4-chlorophenyl moiety with

an n-propyl tail, a common structural motif in medicinal chemistry for modulating lipophilicity and metabolic stability.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Chloro-4-propylbenzene** presents several hazards.

- Hazard Statements:

- H302: Harmful if swallowed.[1][10]
- H315: Causes skin irritation.[11]
- H319: Causes serious eye irritation.[11]
- H410: Very toxic to aquatic life with long-lasting effects.[1][10]

- Precautionary Statements:

- P264: Wash skin thoroughly after handling.[10][11]
- P270: Do not eat, drink or smoke when using this product.[10]
- P273: Avoid release to the environment.[10]
- P280: Wear protective gloves/eye protection/face protection.[11]
- P301 + P317: IF SWALLOWED: Get medical help.[10]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[11]
- P501: Dispose of contents/container to an appropriate treatment and disposal facility.[10]

Handling Recommendations: Personnel should handle **1-Chloro-4-propylbenzene** in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

1-Chloro-4-propylbenzene is a well-defined chemical compound with established identifiers and properties. Its synthesis is a classic example of strategic organic chemistry, requiring an indirect acylation-reduction pathway to avoid isomeric impurities that would result from direct alkylation. As a functionalized aromatic building block, it holds potential for the synthesis of more complex molecules in various fields, including agrochemicals and pharmaceuticals. Strict adherence to safety protocols is mandatory when handling this compound due to its oral toxicity, irritant properties, and environmental hazards.

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